1-(3-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(3-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate amines and ketones under acidic or basic conditions.
Substitution with 3-Methylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Introduction of the 1-Propylbenzimidazol-2-yl Moiety: This can be done through nucleophilic substitution reactions, where the benzimidazole derivative is introduced to the pyrrolidin-2-one core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic uses due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
- 1-(3-Methylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one
- 1-(3-Methylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one
Uniqueness: 1-(3-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one stands out due to its specific substitution pattern, which may confer unique chemical and biological properties compared to its analogs.
Biological Activity
1-(3-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a pyrrolidinone core, a benzodiazole moiety, and a propyl group attached to a 3-methylphenyl substituent, which together influence its chemical reactivity and biological properties.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
Key Structural Features:
- Pyrrolidinone Core: This structure is known for its role in various pharmacological activities.
- Benzodiazole Moiety: Associated with diverse biological effects, including anxiolytic and anticonvulsant properties.
- 3-Methylphenyl Substituent: Enhances lipophilicity, potentially improving bioavailability.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
2. Antiviral Activity
Preliminary investigations suggest that the compound may inhibit viral replication through interference with viral entry mechanisms or replication processes. Specific studies targeting RNA viruses have reported promising results.
3. Anticancer Effects
The compound has been evaluated for its anticancer properties in several cancer cell lines. Notably, it has demonstrated cytotoxic effects against breast cancer and leukemia cells, potentially through apoptosis induction and cell cycle arrest mechanisms.
The biological activities of this compound are believed to result from its interactions with specific molecular targets:
- Enzyme Inhibition: The compound may modulate the activity of enzymes involved in key metabolic pathways.
- Receptor Binding: There is evidence suggesting interactions with G-protein coupled receptors (GPCRs), influencing signaling pathways related to growth and survival in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial | Inhibition of E. coli growth at concentrations as low as 10 µg/mL. |
Study B | Antiviral | Reduced viral load in vitro by 75% against HCV at 50 µM concentration. |
Study C | Anticancer | Induced apoptosis in MCF-7 cells with an IC50 value of 15 µM. |
Properties
IUPAC Name |
1-(3-methylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-3-11-23-19-10-5-4-9-18(19)22-21(23)16-13-20(25)24(14-16)17-8-6-7-15(2)12-17/h4-10,12,16H,3,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKZWMVSFVXOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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